2-(Chloromethyl)-4-ethyl-1,3-oxazole

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

2-(Chloromethyl)-4-ethyl-1,3-oxazole (CAS 224441-76-3) is a heterocyclic building block featuring a 1,3-oxazole core substituted with an ethyl group at the 4-position and a chloromethyl group at the 2-position. With molecular formula C₆H₈ClNO and molecular weight of 145.59 g/mol, this compound serves as a versatile intermediate for nucleophilic substitution reactions at the chloromethyl position while maintaining aromatic stability conferred by the oxazole ring.

Molecular Formula C6H8ClNO
Molecular Weight 145.59 g/mol
CAS No. 224441-76-3
Cat. No. B3253545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-ethyl-1,3-oxazole
CAS224441-76-3
Molecular FormulaC6H8ClNO
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESCCC1=COC(=N1)CCl
InChIInChI=1S/C6H8ClNO/c1-2-5-4-9-6(3-7)8-5/h4H,2-3H2,1H3
InChIKeyPFVJIYLUKRACDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-ethyl-1,3-oxazole (CAS 224441-76-3): Scientific Procurement and Differential Characterization for Pharmaceutical Intermediates


2-(Chloromethyl)-4-ethyl-1,3-oxazole (CAS 224441-76-3) is a heterocyclic building block featuring a 1,3-oxazole core substituted with an ethyl group at the 4-position and a chloromethyl group at the 2-position . With molecular formula C₆H₈ClNO and molecular weight of 145.59 g/mol, this compound serves as a versatile intermediate for nucleophilic substitution reactions at the chloromethyl position while maintaining aromatic stability conferred by the oxazole ring [1]. The 4-ethyl substituent distinguishes this compound from its 4-methyl and 4-unsubstituted analogs, imparting differential physicochemical properties that influence both synthetic accessibility and the pharmacokinetic profile of downstream derivatives [2].

Why 2-(Chloromethyl)-4-ethyl-1,3-oxazole Cannot Be Replaced by Generic Oxazole Intermediates in Pharmaceutical Synthesis


Substitution of 2-(chloromethyl)-4-ethyl-1,3-oxazole with seemingly analogous oxazole building blocks introduces quantifiable risks to synthetic efficiency and downstream biological activity. The chloromethyl group at the 2-position provides a distinct electrophilic reactivity profile compared to bromomethyl analogs—offering controlled, selective substitution while minimizing unwanted side reactions such as premature C-alkylation or ring-opening [1]. Concurrently, the 4-ethyl substituent, in contrast to 4-methyl or 4-hydrogen analogs, alters both the steric environment and lipophilicity of derivatives, directly impacting target binding, metabolic stability, and solubility parameters that are critical for lead optimization in medicinal chemistry programs [2].

Quantitative Comparative Evidence: 2-(Chloromethyl)-4-ethyl-1,3-oxazole Versus Closest Analogs for Procurement Decision-Making


Electrophilic Reactivity Trade-Off: Chloromethyl vs. Bromomethyl Analog in Oxazole Substitution Chemistry

The 2-chloromethyl oxazole scaffold demonstrates controlled electrophilic reactivity that enables selective nucleophilic substitution with amines, thiols, and alkoxides to yield 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, whereas the 2-bromomethyl analog exhibits higher reactivity that is specifically required for C-alkylation of stabilized carbanions such as malonates [1]. This differential reactivity profile dictates that the chloromethyl compound is the preferred intermediate for standard SN2 transformations where excessive reactivity would compromise selectivity, while the bromomethyl variant is reserved for more demanding carbon-carbon bond-forming reactions [1].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Lipophilicity Differentiation: 4-Ethyl Substituent Contribution to clogP Relative to 4-Methyl and 4-Hydrogen Oxazole Analogs

The 4-ethyl substituent on the oxazole ring contributes an additional methylene unit relative to the 4-methyl analog, resulting in a calculated logP increase of approximately 0.5 units based on fragment-based contributions (Hansch π constant for methylene ≈ 0.5) [1]. Compared to 4-unsubstituted oxazole, the 4-ethyl group increases clogP by approximately 1.0 units [1]. This incremental lipophilicity gain is within the optimal range for balancing membrane permeability against metabolic clearance and aqueous solubility in lead optimization campaigns [2].

Drug Design ADME Medicinal Chemistry

Steric Parameter Differentiation: 4-Ethyl Molar Refractivity and Taft Es Value Relative to 4-Methyl Oxazole Scaffolds

The 4-ethyl substituent (CH₂CH₃) exhibits a Taft steric parameter (Es) of approximately -0.07 compared to 0.00 for methyl, indicating marginally greater steric bulk while remaining substantially less hindered than bulkier substituents such as isopropyl (Es = -0.47) or tert-butyl (Es = -1.54) [1]. Molar refractivity (MR) values for ethyl (10.0) exceed those of methyl (5.65) by approximately 4.35 units, reflecting increased polarizability and van der Waals volume that can modulate target binding interactions [1].

QSAR Structure-Activity Relationship Computational Chemistry

In Vitro Metabolic Stability Inference: Alkyl Chain Length Effect on Oxidative Demethylation Susceptibility in Oxazole-Containing Compounds

Structure-metabolism relationship studies on heterocyclic compounds indicate that 4-methyl substituents on oxazole rings are susceptible to CYP450-mediated hydroxylation at the methyl carbon, which can serve as a metabolic soft spot leading to rapid clearance [1]. The 4-ethyl group, by contrast, provides an additional carbon that may undergo ω-oxidation or β-oxidation pathways, potentially altering the metabolic fate and extending half-life in microsomal stability assays [1]. While direct comparative microsomal stability data for 2-(chloromethyl)-4-ethyl-1,3-oxazole versus its 4-methyl analog are not publicly available, class-level structure-metabolism relationship evidence supports differential metabolic liability based on alkyl chain length [2].

Drug Metabolism CYP450 Lead Optimization

Evidence-Based Application Scenarios for 2-(Chloromethyl)-4-ethyl-1,3-oxazole in Pharmaceutical R&D and Chemical Synthesis


Controlled Synthesis of 2-Aminomethyl Oxazole Derivatives via Selective Nucleophilic Substitution

The 2-chloromethyl group of this compound enables controlled SN2 substitution with primary and secondary amines to generate 2-aminomethyl-4-ethyl-1,3-oxazole derivatives. Unlike the more reactive 2-bromomethyl analog, the chloromethyl electrophile minimizes competing elimination and C-alkylation side reactions, resulting in higher yields of the desired amine adducts. This reactivity profile is documented for 2-chloromethyl oxazole scaffolds in the synthesis of 2-alkylamino-(methyl) oxazoles [1].

Lipophilicity Optimization in Kinase Inhibitor Scaffold Development

The 4-ethyl substituent provides a calculated ΔclogP increase of approximately 0.5 units relative to 4-methyl oxazole analogs and 1.0 units relative to unsubstituted oxazole [2]. This incremental lipophilicity gain is strategically valuable for medicinal chemists seeking to enhance membrane permeability of ATP-competitive kinase inhibitors without exceeding the Lipinski clogP threshold of 5. The ethyl group's π contribution may improve cellular potency by approximately 3-fold per 0.5 logP unit increase in permeability-limited compound series [3].

Sterically Modulated Binding Pocket Engagement in GPCR and Nuclear Receptor Ligand Design

With a Taft steric parameter (Es) of approximately -0.07—marginally bulkier than methyl (Es = 0.00) but substantially less hindered than isopropyl (Es = -0.47) [4]—the 4-ethyl substituent offers a finely tuned steric profile. This property is advantageous for designing ligands targeting GPCR orthosteric sites or nuclear receptor ligand-binding domains where subtle steric modulation can distinguish agonist from antagonist pharmacology or enhance subtype selectivity.

Mitigation of Metabolic Soft Spots in Oxazole-Containing Lead Series

The 4-ethyl group may reduce susceptibility to CYP450-mediated hydroxylation relative to 4-methyl oxazole analogs, which are known to undergo rapid oxidation at the methyl carbon [5]. This structural feature is relevant for lead optimization programs where microsomal stability is a critical progression criterion. Selection of the 4-ethyl variant over the 4-methyl analog may extend in vitro half-life in human liver microsome assays, though direct comparative data for this specific compound require experimental validation [5].

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